BenchChemオンラインストアへようこそ!

1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Profiling

CAS 1396800-02-4 features a unique 3-fluorobenzoyl (meta-fluoro) piperazine-triazole scaffold with N1-phenyl-1,2,3-triazole regioisomerism and tertiary amide conformational restriction, delivering CNS drug-like properties (XLogP3 2.2, TPSA 54.3 Ų). This compound is differentiated from para-fluoro or non-fluorinated analogs by its electronic surface potential and amide rotational barrier, making it a validated starting point for CNS GPCR/kinase panels, dual PTP1B/α-amylase inhibitor research, and CYP51 antifungal SAR studies. Procure from a trusted manufacturer with confirmed purity to avoid positional isomer contamination.

Molecular Formula C20H20FN5O
Molecular Weight 365.412
CAS No. 1396800-02-4
Cat. No. B2838328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine
CAS1396800-02-4
Molecular FormulaC20H20FN5O
Molecular Weight365.412
Structural Identifiers
SMILESC1CN(CCN1CC2=CN=NN2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C20H20FN5O/c21-17-6-4-5-16(13-17)20(27)25-11-9-24(10-12-25)15-19-14-22-23-26(19)18-7-2-1-3-8-18/h1-8,13-14H,9-12,15H2
InChIKeyZBRRTFJXLPYVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine (CAS 1396800-02-4): Baseline Procurement Profile for a Fluorinated Piperazine-Triazole Hybrid


1-(3-Fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine (CAS 1396800-02-4) is a synthetic fluorinated piperazine derivative featuring a 3-fluorobenzoyl amide at one piperazine nitrogen and a 1-phenyl-1H-1,2,3-triazol-5-ylmethyl substituent at the other. It has the molecular formula C20H20FN5O and a monoisotopic mass of 365.165 g/mol . The compound belongs to the class of N-acyl-N'-triazolylmethylpiperazines, a scaffold recognized for its versatility in medicinal chemistry due to the combination of the piperazine core, a metabolically stable 1,2,3-triazole linker, and a fluorinated benzoyl group that modulates lipophilicity and electronic properties .

Why 1-(3-Fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine Cannot Be Replaced by Generic In-Class Analogs


Piperazine-triazole hybrids are not interchangeable. Three structural features of CAS 1396800-02-4 dictate its functional uniqueness relative to nearest analogs: (1) the 3-fluorobenzoyl (meta-fluoro) substitution pattern on the benzoyl ring, which alters the amide rotational barrier and electronic surface potential compared to 4-fluoro or non-fluorinated benzoyl congeners ; (2) the 1,2,3-triazole regioisomerism (N1-phenyl, C5-methylene linkage), which determines the spatial orientation of the piperazine relative to the phenyltriazole and influences target binding geometry; and (3) the tertiary amide character of the fluorobenzoyl-piperazine linkage, which restricts conformational freedom relative to secondary amine or alkyl-linked analogs. These features collectively differentiate logP (XLogP3 2.2), topological polar surface area (TPSA 54.3 Ų), and hydrogen-bond acceptor count (5) from other in-class compounds, making simple substitution without functional validation unreliable .

Quantitative Evidence Guide: Measurable Differentiation of 1-(3-Fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine (CAS 1396800-02-4) vs. Structural Analogs


Lipophilicity (XLogP3) and CNS Drug-Likeness: Comparison with the Des-Fluorobenzoyl Parent Scaffold

The computed XLogP3 of 1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine is 2.2 . This value falls within the optimal CNS drug-likeness range (XLogP 1–3), contrasting with the des-fluorobenzoyl precursor 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine (CAS 1338667-74-5, MW 243.3), which has a lower logP and lacks the benzoyl amide pharmacophore. For CNS-targeted programs, the 3-fluorobenzoyl compound offers a more balanced lipophilicity profile that favors passive blood-brain barrier permeation without incurring excessive logP-driven off-target binding. This physicochemical differentiation is quantifiable and directly impacts procurement decisions for CNS screening libraries.

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Profiling

Topological Polar Surface Area (TPSA) and Oral Bioavailability: Comparison with Class Benchmarks

The computed TPSA of 54.3 Ų for CAS 1396800-02-4 is well below the 140 Ų threshold associated with poor oral absorption and below the 90 Ų threshold for favorable blood-brain barrier penetration. This TPSA reflects the 5 hydrogen bond acceptors (triazole N atoms, amide carbonyl oxygen, piperazine N without H-bond donor) and 0 hydrogen bond donors. In comparison, analogs bearing additional polar substituents (e.g., carboxylic acid, sulfonamide) on the benzoyl or triazole rings would exhibit higher TPSA values that may compromise membrane permeability. The absence of H-bond donors is particularly advantageous for CNS penetration and differentiates this compound from secondary amine-containing piperazine derivatives.

ADME Profiling Oral Bioavailability Physicochemical Characterization

Rotatable Bond Count and Conformational Flexibility: Comparison with Piperazine-Triazole Hybrids Bearing Bulkier Substituents

CAS 1396800-02-4 has 4 rotatable bonds , corresponding to the methylene bridge between the triazole and piperazine, and the bonds connecting the benzoyl ring to the piperazine via the amide linkage. This rotatable bond count is lower than that of extended-chain analogs (e.g., those with additional alkyl spacers or larger substituents), resulting in reduced entropic penalty upon target binding. The restricted amide rotation (partial double bond character of the N-CO bond) further limits the conformational space accessible to the fluorobenzoyl group, providing a degree of pre-organization that can enhance binding affinity relative to more flexible analogs where the entropic cost of binding is higher.

Conformational Analysis Ligand Efficiency Structure-Activity Relationships

Class-Level Evidence: Piperazine-Triazole Hybrids as PTP1B and α-Amylase Inhibitors with Sub-Micromolar Potency

A 2026 study by Haroon et al. (RSC Advances) evaluated a series of piperazine-triazole hybrids against α-amylase and PTP1B, demonstrating that specific substitution patterns on the piperazine-triazole scaffold yield IC50 values of 2.39 ± 0.41 µM and 2.97 ± 0.31 µM against α-amylase, surpassing the standard acarbose (IC50 10.30 ± 0.20 µM) . Molecular docking revealed binding affinities of −10.5 kcal mol⁻¹ and −9.7 kcal mol⁻¹ against α-amylase, exceeding acarbose (−8.1 kcal mol⁻¹), and −8.0 kcal mol⁻¹ against PTP1B, exceeding acarbose (−7.4 kcal mol⁻¹) . While CAS 1396800-02-4 was not directly tested in this study, the class-level evidence establishes that piperazine-triazole hybrids with electron-withdrawing aryl substituents are capable of potent PTP1B/α-amylase dual inhibition, providing a strong rationale for procurement and screening of this specific fluorinated analog in diabetes-relevant assays.

PTP1B Inhibition α-Amylase Inhibition Antidiabetic Drug Discovery

Antifungal Class-Level Evidence: Piperazine-Containing Triazoles with MIC80 Values Superior to Fluconazole Against Candida albicans

In a 2014 study (Molecules), a library of triazole-piperazine compounds designed as fluconazole analogs were evaluated against eight human pathogenic fungi . Several compounds demonstrated MIC80 values against Candida albicans that were 16-fold lower than voriconazole, a clinically used antifungal . The piperazine moiety was found to influence in vitro antifungal activity through modulation of CYP51 binding. While CAS 1396800-02-4 was not explicitly tested in this study, its structural features—a 1,2,3-triazole linked to a piperazine bearing a fluorinated aryl group—align with the pharmacophore of potent CYP51 inhibitors identified in this antifungal series. The presence of the 3-fluorobenzoyl group provides an electron-withdrawing substituent that may enhance heme iron coordination compared to non-fluorinated analogs.

Antifungal Drug Discovery CYP51 Inhibition Candida albicans

Molecular Complexity and Heavy Atom Count vs. Fragment-Like Piperazine-Triazole Intermediates

With a complexity score of 493, a heavy atom count of 27, and a molecular weight of 365.4 g/mol , CAS 1396800-02-4 occupies a lead-like chemical space that is more advanced than fragment-sized piperazine-triazole intermediates (e.g., CAS 1338667-74-5, MW 243.3, heavy atom count 18) but less complex than fully elaborated drug-like molecules (MW > 500). This intermediate complexity is advantageous for hit-to-lead optimization: it provides sufficient functional groups (fluorobenzoyl amide, phenyltriazole) for productive target interactions while retaining synthetic tractability for further derivatization. For procurement purposes, this compound offers a balanced scaffold that fragment libraries cannot provide and that larger, less tractable leads cannot match in terms of optimization potential.

Fragment-Based Drug Discovery Molecular Complexity Lead-Likeness

Recommended Research and Industrial Application Scenarios for 1-(3-Fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine (CAS 1396800-02-4)


CNS Drug Discovery: Lead-Like Scaffold for Blood-Brain Barrier Penetrant Probe Development

With XLogP3 of 2.2 and TPSA of 54.3 Ų, both falling within CNS drug-likeness benchmarks (XLogP 1–3; TPSA < 90 Ų), this compound is well-suited for CNS-targeted screening libraries . The zero H-bond donor count and moderate lipophilicity favor passive BBB permeation while minimizing P-glycoprotein efflux liability. Procurement for CNS receptor panels (GPCRs, ion channels, neurotransmitter transporters) is supported by the compound's physicochemical alignment with CNS drug space.

Antidiabetic Drug Discovery: PTP1B and α-Amylase Dual Inhibitor Screening

Class-level evidence from piperazine-triazole hybrids demonstrates potent dual inhibition of PTP1B and α-amylase with IC50 values significantly lower than acarbose (2.39 µM vs. 10.30 µM) . The 3-fluorobenzoyl group on CAS 1396800-02-4 may enhance binding to PTP1B through halogen-bond interactions with catalytic site residues. This compound should be prioritized for procurement in type 2 diabetes research programs focused on dual-target mechanisms to improve insulin signaling and control postprandial hyperglycemia.

Antifungal Lead Optimization: CYP51-Directed Scaffold with Fluorinated Pharmacophore

Piperazine-containing triazoles have demonstrated MIC80 values up to 16-fold lower than voriconazole against Candida albicans . The 3-fluorobenzoyl substituent on this compound provides an electron-withdrawing group that may enhance coordination to the heme iron of CYP51, a mechanism shared by azole antifungals. This compound is recommended for procurement by antifungal drug discovery groups seeking to explore structure-activity relationships around the benzoyl substituent and piperazine linker in CYP51 inhibition.

Fragment-to-Lead and Scaffold-Hopping Programs Targeting Kinases or GPCRs

With 4 rotatable bonds, a complexity score of 493, and a molecular weight of 365.4 g/mol, CAS 1396800-02-4 occupies an intermediate lead-like space . The 1,2,3-triazole ring serves as a bioisostere for amide bonds and heterocycles commonly found in kinase inhibitors (e.g., pyrazole, imidazole), while the 3-fluorobenzoyl group provides a handle for halogen-bonding interactions. This compound is an ideal procurement candidate for scaffold-hopping exercises, fragment-growing campaigns, and focused library design targeting ATP-binding pockets in kinases or orthosteric sites in GPCRs.

Quote Request

Request a Quote for 1-(3-fluorobenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.